2,5-Dihydro-2-(4-fluorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-1H-pyrrole-3-acetic acid
Description
This compound is a pyrrole-3-acetic acid derivative characterized by a 1H-pyrrole core substituted with a 4-fluorophenyl group at position 2, a phenyl group at position 1, a phenylamino group at position 4, and an acetic acid moiety at position 2. The 5-oxo group contributes to its electron-deficient aromatic system, which may influence its reactivity and intermolecular interactions.
Properties
CAS No. |
148930-17-0 |
|---|---|
Molecular Formula |
C24H19FN2O3 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[4-anilino-2-(4-fluorophenyl)-5-oxo-1-phenyl-2H-pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C24H19FN2O3/c25-17-13-11-16(12-14-17)23-20(15-21(28)29)22(26-18-7-3-1-4-8-18)24(30)27(23)19-9-5-2-6-10-19/h1-14,23,26H,15H2,(H,28,29) |
InChI Key |
VIDJILWPKQHREE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-2-(4-fluorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-1H-pyrrole-3-acetic acid typically involves multi-step organic reactions One common method includes the condensation of 4-fluoroaniline with benzoyl chloride to form 4-fluorobenzamide This intermediate is then subjected to cyclization with phenylhydrazine and acetic anhydride to form the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-2-(4-fluorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-1H-pyrrole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2,5-Dihydro-2-(4-fluorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-1H-pyrrole-3-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Dihydro-2-(4-fluorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-1H-pyrrole-3-acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Selected Pyrrole Derivatives
Key Observations :
- Fluorophenyl Substitution : The 4-fluorophenyl group at position 2 is conserved across all compounds, suggesting its role in enhancing lipophilicity and target binding .
- Acid/Amide Moieties: The target compound’s acetic acid group contrasts with ATC’s heptanoic acid and Pfizer’s carboxamide, impacting solubility and pharmacokinetics. Shorter chains (e.g., acetic acid) may reduce plasma protein binding compared to ATC’s extended chain .
Physicochemical and Crystallographic Properties
Hydrogen-Bonding Patterns
The target compound’s phenylamino and acetic acid groups create distinct hydrogen-bonding motifs. Graph set analysis (as per Etter’s rules ) predicts N–H···O (carboxylic acid) and C=O···H–N (phenylamino) interactions, which differ from ATC’s β,δ-dihydroxy-mediated networks. These differences may influence crystal packing and stability.
Crystallographic Tools
SHELX programs (e.g., SHELXL for refinement) and WinGX for visualization are critical for resolving such structures. For example, ATC’s heptanoic acid chain requires advanced torsion angle refinement, while the target compound’s rigid acetic acid moiety simplifies modeling.
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